molecular formula C4H2ClN5 B1605628 6-Chlorotetrazolo[1,5-b]pyridazine CAS No. 21413-15-0

6-Chlorotetrazolo[1,5-b]pyridazine

Katalognummer: B1605628
CAS-Nummer: 21413-15-0
Molekulargewicht: 155.54 g/mol
InChI-Schlüssel: RRBQGBYFXZPPAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chlorotetrazolo[1,5-b]pyridazine is a useful research compound. Its molecular formula is C4H2ClN5 and its molecular weight is 155.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 185169. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

  • Nucleoside Analogues for Antitumor Studies : A study reported the synthesis of N4-substituted imidazo[4,5-d]pyridazine and v-triazolo[4,5-d]-pyridazine nucleosides, focusing on their antitumor activities and interactions with purine-metabolizing enzymes. The findings suggest a selective approach towards synthesizing compounds with potential biological applications, including antitumor properties (Bussolari et al., 1993).

  • Antihypertensive Activity of Pyridazine Derivatives : Research on the synthesis and pharmacological activity of new 6-heteroaryl-3-hydrazinopyridazines revealed their significant antihypertensive action. This study highlights the potential of pyridazine derivatives in developing new antihypertensive agents (Steiner et al., 1981).

Chemical Synthesis and Material Science

  • Structural Analysis and DFT Calculations : A compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized and characterized through spectroscopic techniques and X-ray diffraction. This research provides insights into the structural and electronic properties of pyridazine analogs, underscoring their importance in medicinal chemistry and material science applications (Sallam et al., 2021).

  • Anticonvulsant Activity and Molecular Design : A series focusing on the synthesis of 6,8-diaryl 1,2,4-triazolo and 1,2,3,4-tetrazolo pyridazines showcased their anticonvulsant activity. This study emphasizes the role of molecular design in enhancing the efficacy of pharmaceutical compounds (Rubat et al., 1990).

Antiproliferative and Anti-inflammatory Effects

  • Imidazopyridazine Compounds as AChE Inhibitors : Research on imidazo[1,2-b]pyridazine compounds demonstrated potent acetylcholinesterase inhibitory activity, alongside antiproliferative, anti-migratory, and anti-inflammatory effects. These findings suggest the therapeutic potential of these compounds beyond their enzyme inhibition capabilities (Sharma et al., 2021).

Corrosion Inhibition and Surface Protection

  • Mild Steel Surface Protection : A study explored the efficacy of 6-substituted 3-chloropyridazine derivatives as corrosion inhibitors for mild steel in acidic environments. This research underscores the practical applications of pyridazine derivatives in industrial corrosion protection (Olasunkanmi et al., 2018).

Eigenschaften

IUPAC Name

6-chlorotetrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN5/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBQGBYFXZPPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307001
Record name 6-Chlorotetrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21413-15-0
Record name 6-Chlorotetrazolo[1,5-b]pyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chlorotetrazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-[1,2,3,4]tetrazolo[1,5-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Chlorotetrazolo[1,5-b]pyridazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMQ7UMU45Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorotetrazolo[1,5-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chlorotetrazolo[1,5-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Chlorotetrazolo[1,5-b]pyridazine
Reactant of Route 4
6-Chlorotetrazolo[1,5-b]pyridazine
Reactant of Route 5
Reactant of Route 5
6-Chlorotetrazolo[1,5-b]pyridazine
Reactant of Route 6
6-Chlorotetrazolo[1,5-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.